molecular formula C12H15N B8745973 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine

Cat. No. B8745973
M. Wt: 173.25 g/mol
InChI Key: HUZDSOAKGQNGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine

InChI

InChI=1S/C12H15N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h2,4,6,9,11H,1,3,5,7,13H2

InChI Key

HUZDSOAKGQNGOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C3=CC=CC(=C23)C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2a,3,4,5-tetrahydro-2H-acenaphthylen-1-one oxime (7.00 g) was added a solution (about 65%, 50 ml) of sodium bis(2-methoxyethoxy)aluminum dihydride in toluene, and the mixture was stirred with heating at 80° C. for 2 hr. After cooling to room temperature, the reaction mixture was poured into ice water, and the mixture was extracted with chloroform. After concentration under reduced pressure, the residue was extracted with 1N hydrochloric acid. The aqueous layer was alkalified with potassium carbonate, and extracted with chloroform. The extract was washed with saturated brine, dried over sodium sulfate, and concentrated under reduced pressure to give the title compound (5.34 g, 83%).
Name
2a,3,4,5-tetrahydro-2H-acenaphthylen-1-one oxime
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of 2a,3,4,5-tetrahydro-2H-acenaphthylen-1-ol and diphenylphosphoryl azide (9.31 g) in toluene (90 ml) was added DBU (diazabicycloundecene) (5.04 mL), and the mixture was stirred at room temperature for 3 hr. The reaction mixture was poured into water, and the mixture was extracted with toluene. The combined organic layer was washed with water, dried over magnesium sulfate, and concentrated. The crude product was dissolved in a mixed solvent (77 ml) of THF/water (10:1), triphenylphosphine (9.61 g) was added, and the mixture was heated under reflux for 1 hr. After cooling to room temperature, the solvent was evaporated, 1N hydrochloric acid (100 ml) was added to the residue, and unnecessary substances were removed by extraction with ethyl acetate. The aqueous phase was alkalified with potassium carbonate, and extracted with chloroform. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give 1,2,2a,3,4,5-hexahydroacenaphthylen-1-ylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.31 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
DBU
Quantity
5.04 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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